molecular formula C21H19NO4 B5796345 ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate

ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate

Cat. No. B5796345
M. Wt: 349.4 g/mol
InChI Key: VWICMCADAFLCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate, also known as NAE-8 or NAE-14, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. NAE-8 and NAE-14 are both derivatives of the natural compound anandamide, which is an endocannabinoid that binds to cannabinoid receptors in the body. However, unlike anandamide, NAE-8 and NAE-14 do not bind to cannabinoid receptors, but instead interact with other molecular targets.

Mechanism of Action

The exact mechanism of action of ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 is not fully understood, but it is thought to involve the modulation of various molecular targets, such as TRPV1 channels and PPAR receptors. TRPV1 channels are involved in pain and inflammation, while PPAR receptors are involved in various physiological processes, including metabolism and inflammation.
Biochemical and Physiological Effects
This compound and NAE-14 have been shown to have various biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. This compound and NAE-14 have also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 in lab experiments is their synthetic nature, which allows for consistent and reproducible results. Additionally, their lack of binding to cannabinoid receptors reduces the potential for unwanted psychoactive effects. However, one limitation is the limited availability of these compounds, which can make them expensive and difficult to obtain.

Future Directions

There are several potential future directions for research on ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14. One area of interest is their potential use in the treatment of chronic pain, particularly neuropathic pain. Another area of interest is their potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanisms of action of these compounds and to identify their molecular targets.

Synthesis Methods

The synthesis of ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 involves the reaction of anandamide with either 2-naphthol or 2-naphthylamine, followed by acetylation and esterification. The resulting compounds are purified through chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 have been studied for their potential therapeutic applications in various areas, including pain management, inflammation, and cancer. In preclinical studies, this compound has been shown to have analgesic and anti-inflammatory effects, as well as anti-cancer properties in certain types of cancer cells. NAE-14 has also demonstrated anti-inflammatory and anti-cancer effects in preclinical studies.

properties

IUPAC Name

ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-25-21(24)16-7-10-18(11-8-16)22-20(23)14-26-19-12-9-15-5-3-4-6-17(15)13-19/h3-13H,2,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWICMCADAFLCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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